

JNJ-40411813: A Technical Guide on its Potential in Psychiatric Disorders

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

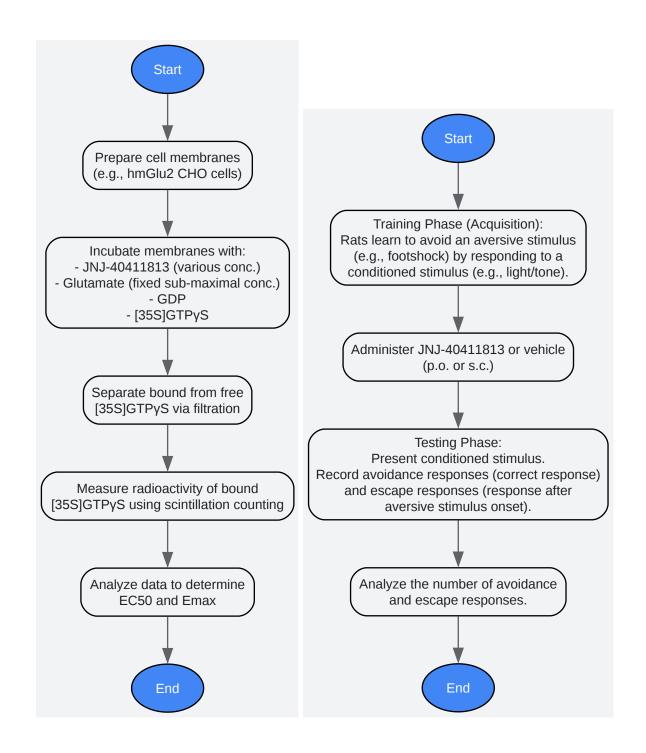
JNJ-40411813 (also known as ADX71149) is a novel, orally bioavailable, selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] Compounds that modulate mGlu2 receptor activity are of significant interest for their potential therapeutic benefits in treating psychiatric disorders such as schizophrenia and anxiety.[2] This document provides a comprehensive technical overview of **JNJ-40411813**, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action: mGlu2 Receptor Positive Allosteric Modulation

JNJ-40411813 functions as a positive allosteric modulator at the mGlu2 receptor.[2] Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor.[3] This binding potentiates the receptor's response to the endogenous ligand, glutamate. The mGlu2 receptor is a presynaptic autoreceptor that, when activated, inhibits glutamate release.[3] By enhancing the activity of the mGlu2 receptor, **JNJ-40411813** is thought to correct the hyperglutamatergic states implicated in various psychiatric conditions.[4]









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